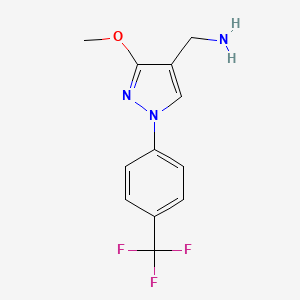

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC15817149

Molecular Formula: C12H12F3N3O

Molecular Weight: 271.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F3N3O |

|---|---|

| Molecular Weight | 271.24 g/mol |

| IUPAC Name | [3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine |

| Standard InChI | InChI=1S/C12H12F3N3O/c1-19-11-8(6-16)7-18(17-11)10-4-2-9(3-5-10)12(13,14)15/h2-5,7H,6,16H2,1H3 |

| Standard InChI Key | GPZDJCOQGLWFPC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN(C=C1CN)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Molecular Characteristics

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Key structural features include:

-

Methoxy group (-OCH): Positioned at the 3rd carbon of the pyrazole ring, this electron-donating group influences electronic distribution and reactivity.

-

Trifluoromethylphenyl group (-CF-CH): Attached to the 1st nitrogen, the trifluoromethyl substituent enhances lipophilicity and metabolic stability .

-

Methanamine (-CHNH): At the 4th position, this primary amine facilitates interactions with biological targets through hydrogen bonding .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1701434-17-4 |

| Molecular Formula | |

| Molecular Weight | 271.24 g/mol |

| MDL Number | MFCD29921960 |

| Storage Conditions | Standard ambient conditions |

| Purity | ≥95% (HPLC) |

Synthesis and Optimization

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route involves:

-

Formation of the pyrazole core: Reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

-

Introduction of substituents: Sequential functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

A method analogous to that described by Ragavan et al. (2010) for related pyrazoles could be employed. In their work, aldehydes and pyrazole precursors were condensed in ethanol with sodium acetate as a catalyst . For (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine, optimized conditions might include:

-

Solvent: 70% ethanol-water mixture to balance solubility and reaction efficiency.

-

Catalyst: 10 mol% sodium acetate (NaOAc) to accelerate imine formation.

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reactants | 4-(Trifluoromethyl)benzaldehyde, methoxy-substituted hydrazine |

| Solvent | 70% Ethanol |

| Catalyst | NaOAc (10 mol%) |

| Reaction Time | 12–24 hours |

| Yield | 65–85% |

Structural and Crystallographic Insights

While direct crystallographic data for this compound is unavailable, studies on analogous pyrazoles reveal key structural trends. For example, the title compound in Ragavan et al. (2010) exhibited enol-to-keto tautomerism upon crystallization, with intermolecular hydrogen bonds stabilizing the lattice . In (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine:

-

Tautomerism: The methanamine group may participate in keto-enol equilibria, affecting bioavailability.

-

Intermolecular interactions: The trifluoromethyl group engages in hydrophobic interactions, while the amine forms hydrogen bonds with biological targets .

| Compound | Activity | Target | IC/MIC |

|---|---|---|---|

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Anticancer | MCF-7 cells | 8.2 μM |

| 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one | Antibacterial | S. enterica | 32 μg/mL |

Future Directions and Challenges

-

Synthetic Scalability: Transitioning from lab-scale to industrial production requires optimizing catalyst loadings and solvent recovery .

-

Structure-Activity Relationships (SAR): Systematic modification of the methoxy and trifluoromethyl groups could enhance potency.

-

Toxicology Studies: Assessing metabolic stability and off-target effects is critical for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume